Cas no 1803673-58-6 (3-(Aminomethyl)-2-bromo-4-hydroxy-6-(trifluoromethoxy)pyridine)

3-(Aminomethyl)-2-bromo-4-hydroxy-6-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Aminomethyl)-2-bromo-4-hydroxy-6-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7H6BrF3N2O2/c8-6-3(2-12)4(14)1-5(13-6)15-7(9,10)11/h1H,2,12H2,(H,13,14)

- InChIKey: BDLHJQSWBGRTBZ-UHFFFAOYSA-N

- SMILES: BrC1=C(C(C=C(N1)OC(F)(F)F)=O)CN

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 7

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 349

- XLogP3: 1.8

- トポロジー分子極性表面積: 64.4

3-(Aminomethyl)-2-bromo-4-hydroxy-6-(trifluoromethoxy)pyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022003799-1g |

3-(Aminomethyl)-2-bromo-4-hydroxy-6-(trifluoromethoxy)pyridine |

1803673-58-6 | 97% | 1g |

$1,747.20 | 2022-04-02 | |

| Alichem | A022003799-500mg |

3-(Aminomethyl)-2-bromo-4-hydroxy-6-(trifluoromethoxy)pyridine |

1803673-58-6 | 97% | 500mg |

$1,029.00 | 2022-04-02 |

3-(Aminomethyl)-2-bromo-4-hydroxy-6-(trifluoromethoxy)pyridine 関連文献

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

3-(Aminomethyl)-2-bromo-4-hydroxy-6-(trifluoromethoxy)pyridineに関する追加情報

3-(Aminomethyl)-2-bromo-4-hydroxy-6-(trifluoromethoxy)pyridine (CAS No. 1803673-58-6): A Versatile Intermediate in Modern Pharmaceutical Synthesis

3-(Aminomethyl)-2-bromo-4-hydroxy-6-(trifluoromethoxy)pyridine (CAS No. 1803673-58-6) is a significant intermediate in the realm of pharmaceutical chemistry, playing a pivotal role in the synthesis of various bioactive molecules. This compound, characterized by its pyridine core substituted with multiple functional groups, has garnered considerable attention due to its utility in the development of novel therapeutic agents.

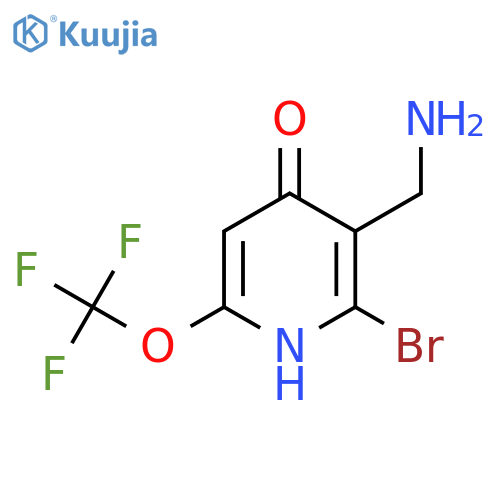

The molecular structure of 3-(aminomethyl)-2-bromo-4-hydroxy-6-(trifluoromethoxy)pyridine features a pyridine ring that is brominated at the 2-position, hydroxylated at the 4-position, and trifluoromethoxylated at the 6-position. Additionally, an aminomethyl group is attached to the 3-position of the pyridine ring. This unique arrangement of substituents makes the compound a versatile building block for constructing more complex pharmacophores.

In recent years, there has been a growing interest in pyridine derivatives due to their broad spectrum of biological activities. The presence of both electron-withdrawing and electron-donating groups in this compound allows for diverse chemical modifications, enabling chemists to tailor its properties for specific applications. For instance, the bromo and hydroxyl groups provide opportunities for further functionalization via cross-coupling reactions, while the aminomethyl group can be used for amide bond formation.

One of the most compelling aspects of 3-(aminomethyl)-2-bromo-4-hydroxy-6-(trifluoromethoxy)pyridine is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted in anticancer therapies. The pyridine scaffold is a common motif in kinase inhibitors due to its ability to interact with the ATP-binding site of these enzymes. By incorporating this compound into drug design, researchers can develop molecules that exhibit potent inhibitory activity against various kinases.

Recent studies have highlighted the potential of this compound as a precursor for antiviral agents. The trifluoromethoxy group, in particular, has been shown to enhance binding affinity and metabolic stability in drug candidates. Furthermore, the aminomethyl group can be further modified to introduce additional pharmacophoric elements that improve drug-like properties such as solubility and bioavailability.

The synthesis of 3-(aminomethyl)-2-bromo-4-hydroxy-6-(trifluoromethoxy)pyridine typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps include bromination at the 2-position, hydroxylation at the 4-position, and trifluoromethoxylation at the 6-position. The introduction of the aminomethyl group is often achieved through nucleophilic substitution reactions or reductive amination techniques.

The versatility of this compound is further underscored by its utility in medicinal chemistry beyond kinase inhibitors and antivirals. It has been employed in the development of compounds with potential applications in neurodegenerative diseases, inflammation, and infectious diseases. The ability to modify its structure allows for fine-tuning its biological activity, making it an invaluable tool for drug discovery efforts.

In conclusion, 3-(aminomethyl)-2-bromo-4-hydroxy-6-(trifluoromethoxy)pyridine (CAS No. 1803673-58-6) is a multifaceted intermediate with significant implications for modern pharmaceutical synthesis. Its unique structural features and reactivity make it an excellent candidate for developing novel therapeutic agents across various therapeutic areas. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

1803673-58-6 (3-(Aminomethyl)-2-bromo-4-hydroxy-6-(trifluoromethoxy)pyridine) Related Products

- 139566-53-3(Copper, [(h2-ethenyl)trimethylsilane](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-kO2,kO4)-)

- 2229329-66-0(4-1-(3-bromo-2-methylphenyl)ethylpiperidine)

- 23224-49-9(Farnesylacetic Acid)

- 2138262-12-9(2-(3-formyl-5-methyl-1H-pyrazol-1-yl)pentanoic acid)

- 1312785-22-0(tert-Butyl2-Chloro-7-fluoroquinazoline-4-acetate)

- 2172366-36-6(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-2,2-dimethylpropanoic acid)

- 853891-73-3(3-6-(3-methyl-1-benzofuran-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazol-3-ylpyridine)

- 2137686-61-2(4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride)

- 1183383-60-9(N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine)

- 1384100-45-1(Bicyclo 6.1.0 nonyne-lysine)